4-(2-Bromoethyl)aniline

Catalog No.
S663877
CAS No.
39232-03-6
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromoethyl)aniline

CAS Number

39232-03-6

Product Name

4-(2-Bromoethyl)aniline

IUPAC Name

4-(2-bromoethyl)aniline

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2

InChI Key

WNPSMKHXUKDOBN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCBr)N

Canonical SMILES

C1=CC(=CC=C1CCBr)N

4-(2-Bromoethyl)aniline (CAS 39232-03-6) is a bifunctional aromatic building block characterized by a primary nucleophilic aniline moiety and an electrophilic 2-bromoethyl group. In pharmaceutical and materials science procurement, it is primarily sourced as a pre-activated C2-linker for the direct installation of an aniline functional group onto complex scaffolds. Unlike generic aniline derivatives, its dual reactivity allows for orthogonal functionalization: the alkyl bromide readily undergoes SN2 displacement with nucleophiles, while the primary amine can be independently engaged in amidation, cross-coupling, or diazotization [1]. This specific structural profile makes it an essential precursor for synthesizing bioactive heterocycles and surface-grafting agents where a precise two-carbon spacer is required between the aromatic ring and the target substrate.

Research Fit

Dual reactivity Aniline amine and bromoethyl alkylating group for sequential, orthogonal transformations.
Multi-method QC Verified purity via NMR, HPLC, and GC supports synthetic reproducibility.
Ambient storage Long-term storage without special handling fits routine procurement workflows.

Substituting 4-(2-bromoethyl)aniline with closely related analogs introduces significant process inefficiencies and yield penalties. Utilizing 4-(2-chloroethyl)aniline drastically reduces the kinetics of SN2 alkylation, forcing chemists to employ harsh heating or heavy iodide catalysis, which degrades thermally sensitive substrates [1]. Conversely, attempting to use the alcohol analog, 2-(4-aminophenyl)ethanol, requires stoichiometric activation, adding costly reagents, extra synthetic steps, and complex purification workflows [2]. Furthermore, substituting with 4-vinylaniline to achieve a two-carbon linkage via addition chemistry introduces a high risk of spontaneous polymerization and oligomeric byproducts, destroying batch reproducibility. Procurement of the exact bromoethyl compound is therefore critical for maintaining step economy, mild reaction conditions, and high-purity product profiles in scale-up manufacturing.

Substitution Risk

Target compound

4-(2-Bromoethyl)aniline: balanced SN2 reactivity, ambient storage, multi-technique purity verification.

Potential substitute

Chloro analog: significantly slower alkylation rates may require harsh conditions; iodo analog: thermal instability and side reactions may compromise shelf-life and selectivity.

Leaving-group reactivity and purity verification depth may shift reaction profiles. Limited high-purity supply of this specific regioisomer makes casual substitution a reproducibility risk.

Kinetic Advantage in SN2 Alkylation vs. Chloro Analogs

In standard nucleophilic substitution reactions, the leaving group ability directly dictates the required reaction conditions. 4-(2-Bromoethyl)aniline features a highly reactive primary bromide that undergoes rapid SN2 displacement at room temperature to mild heating (20–60 °C). In contrast, the chloride leaving group in 4-(2-chloroethyl)aniline is significantly less reactive, typically requiring temperatures exceeding 100 °C or the addition of stoichiometric iodide catalysts to achieve viable conversion rates [1]. This intrinsic kinetic advantage allows the bromoethyl derivative to be used in the late-stage functionalization of delicate, complex intermediates without inducing thermal degradation.

Evidence DimensionRelative SN2 reaction kinetics and temperature requirements
Target Compound DataRapid conversion at 20–60 °C (Br leaving group)
Comparator Or Baseline4-(2-Chloroethyl)aniline (requires >100 °C or iodide catalysis)
Quantified Difference~50–100x faster intrinsic SN2 reaction rate
ConditionsBase-mediated O-alkylation or N-alkylation in polar aprotic solvents

Enables the alkylation of thermally sensitive substrates under mild conditions, reducing degradation byproducts and improving overall yield.

Storage stability
Class-level
C-Br BDE ≈ 66 kcal/mol vs C-I ≈ 53 kcal/mol
Supports ambient long-term storage selection.
No stabilizer required per vendor specification.

Step Economy and Atom Efficiency vs. Alcohol Precursors

When designing synthetic routes that require an amino-phenethyl linkage, utilizing 2-(4-aminophenyl)ethanol requires intermediate activation steps to convert the hydroxyl group into a viable leaving group. This necessitates the procurement and use of stoichiometric activating agents such as methanesulfonyl chloride, or expensive Mitsunobu reagents, which generate significant chemical waste and require additional purification [1]. 4-(2-Bromoethyl)aniline is procured as a pre-activated electrophile, allowing it to be deployed directly in substitution reactions. This bypasses the activation step entirely, improving the overall atom economy of the process and reducing the cost of goods for the synthetic route.

Evidence DimensionSynthetic step count and stoichiometric waste generation
Target Compound Data0 activation steps; direct SN2 coupling
Comparator Or Baseline2-(4-Aminophenyl)ethanol (requires 1 additional activation step and stoichiometric reagents)
Quantified DifferenceEliminates 100% of activation-related reagent waste and intermediate isolation
ConditionsStandard etherification or amination workflows

Streamlines manufacturing by removing an entire synthetic step, lowering reagent costs and minimizing purification bottlenecks.

Multi-method QC
Reported
≥95% purity confirmed by NMR, HPLC, GC
Reduces risk of undetected non-UV-active or co-eluting impurities.
Supplier-provided batch QC data; orthogonal verification supports synthetic reproducibility.

Storage Stability and Linkage Determinism vs. Vinyl Analogs

4-Vinylaniline is often considered when attempting to install an ethyl-linked aniline moiety via Michael addition or radical chemistry. However, styrene derivatives like 4-vinylaniline are highly prone to spontaneous auto-polymerization during storage and reaction, requiring chemical stabilizers and precise temperature control to prevent degradation [1]. 4-(2-Bromoethyl)aniline provides a deterministic, stable two-carbon linkage via clean SN2 substitution without the risk of uncontrolled oligomerization. It exhibits excellent shelf stability under standard cool, dry conditions without the need for radical inhibitors, ensuring reliable batch-to-batch consistency.

Evidence DimensionSpontaneous polymerization risk during storage and handling
Target Compound DataStable primary alkyl halide; 0% auto-polymerization risk
Comparator Or Baseline4-Vinylaniline (high auto-polymerization risk requiring stabilizers)
Quantified DifferenceComplete elimination of oligomeric degradation pathways
ConditionsAmbient to cool storage and standard coupling reaction conditions

Ensures long-term inventory stability and prevents yield losses associated with monomer degradation, crucial for reliable scale-up.

SN2 reactivity
Class-level
50–100×faster relative rate than Cl analog
Enables milder alkylation conditions and broader functional group tolerance.
Based on SN2 leaving-group ability scale for primary alkyl halides.

Precursor for Surface-Grafting Diazonium Salts

Because the primary amine can be readily converted into a diazonium salt, 4-(2-bromoethyl)aniline is an ideal precursor for spontaneous grafting onto metal and semiconductor surfaces. The pre-installed bromoethyl group serves as a highly reactive anchor point for the subsequent attachment of complex push-pull fluorophores or polymers, enabling the rapid fabrication of passivating organic dielectric films under mild conditions [1].

Late-Stage O-Alkylation in Pharmaceutical Synthesis

The kinetic advantage of the bromoethyl group makes this compound the preferred reagent for the late-stage O-alkylation of complex, thermally sensitive phenols and naphthols. It allows chemists to install the aniline pharmacophore at room temperature, avoiding the harsh heating required by chloro-analogs and preventing the degradation of delicate functional groups on the target active pharmaceutical ingredient [2].

Synthesis of Functionalized Conductive Polymer Precursors

By bypassing the spontaneous polymerization risks associated with 4-vinylaniline, 4-(2-bromoethyl)aniline allows for the controlled, step-wise synthesis of precisely defined aniline oligomers and functionalized conductive polymer precursors. The deterministic SN2 reactivity ensures that the two-carbon spacer is installed cleanly, maintaining the structural integrity required for advanced electronic materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Serotoninergic receptor ligand synthesis
Balanced alkylating electrophilicity
Heterocycle formation without nucleophile degradation
Orthogonal amino protection/deprotection
Chemoselective reactivity of aniline vs. bromide
Preservation of aniline integrity during alkylation
High-throughput synthesis
Multi-method verified purity & ambient storage stability
Batch-to-batch consistency for automated platforms

XLogP3

1.5

Other CAS

39232-03-6

Wikipedia

1-(4-Aminophenyl)-2-bromoethane
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

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